1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
The compound 1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- 1-Methyl substitution on the pyrazole ring, enhancing metabolic stability by reducing susceptibility to oxidative degradation .
- A 6-(trifluoromethyl)pyrimidin-4-yl substituent on the piperidine, introducing strong electron-withdrawing effects and lipophilicity, which may improve membrane permeability and target binding .
Pyrazolo[3,4-d]pyrimidines are widely studied as kinase inhibitors due to their structural mimicry of purine nucleotides.
Properties
IUPAC Name |
1-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N8/c1-26-15-11(7-24-26)14(22-9-23-15)25-10-2-4-27(5-3-10)13-6-12(16(17,18)19)20-8-21-13/h6-10H,2-5H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCPNTHAOQQLOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various kinases. The specific targets and their roles would need further investigation.
Biochemical Pathways
These pathways play crucial roles in cellular processes such as growth, differentiation, and apoptosis.
Pharmacokinetics
Factors such as its molecular structure and the presence of functional groups like trifluoromethyl and pyrimidinyl can influence its pharmacokinetic properties.
Result of Action
Based on its potential interaction with kinases, it could influence cellular processes regulated by these enzymes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthesis involves reactions at room temperature, suggesting that it might be stable under normal physiological conditions.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins.
Cellular Effects
In terms of cellular effects, 1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to influence various types of cells and cellular processes. It has been suggested that this compound may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
In animal models, the effects of 1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been observed to vary with different dosages. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It is known that the compound interacts with various enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels.
Biological Activity
1-Methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with significant potential in pharmaceutical applications. Its unique structural features, including a trifluoromethyl group and multiple nitrogen-containing rings, suggest diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure
The molecular formula of 1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is with a molecular weight of 371.4 g/mol. The structure features:
- Pyrimidine and Pyrazole Rings : These heterocyclic components are known for their biological activity.
- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Piperidine Ring : Contributes to the compound's pharmacological properties.
Table 1: Structural Features Comparison
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Trifluoromethyl group, pyrimidine and pyrazole rings | Potential anti-cancer activity |
| GLPG2938 | Urea linker, pyridine ring | S1P2 antagonist |
| L-372,662 | Piperidine ring, benzoylpiperidine moiety | Oxytocin antagonist |
| 5-Trifluoromethyl Pyrazole Derivatives | Pyrazole core | Anticancer activity |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity through strong interactions with target proteins. This interaction can modulate the activity of these targets, leading to various biological effects including:
- Inhibition of Tumor Growth : Preliminary studies suggest that the compound may inhibit pathways involved in cancer cell proliferation.
- Potential Anti-Tubercular Activity : Similar compounds have shown efficacy against Mycobacterium tuberculosis, indicating a possible therapeutic role in treating tuberculosis .
Anti-Cancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anti-cancer activities. For instance, the pyrazolo[3,4-d]pyrimidine scaffold has been associated with inhibition of cancer cell growth through various mechanisms:
- Inhibition of mTOR Pathway : Compounds targeting mTOR (mechanistic target of rapamycin) have shown promise in cancer therapy by disrupting cell growth and proliferation pathways .
- Cell Migration Inhibition : Research indicates that derivatives can inhibit cell migration in metastatic cancers by targeting actin-bundling proteins like fascin .
Study on Anti-Tubercular Activity
A study exploring novel derivatives for anti-tubercular activity found that certain compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. While specific data on 1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is limited, the structural similarity suggests potential efficacy .
Safety and Toxicity
While the biological activity is promising, comprehensive toxicity studies are necessary to evaluate the safety profile of this compound. Preliminary assessments indicate low cytotoxicity in human embryonic kidney cells (HEK-293), suggesting a favorable safety margin for further development .
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated primarily for its pharmacological properties:
- S1P2 Receptor Antagonism : It has shown promise as an antagonist of the sphingosine-1-phosphate receptor 2 (S1P2), which is implicated in several diseases, including idiopathic pulmonary fibrosis. This receptor's modulation could provide therapeutic avenues for treating fibrotic diseases and other conditions related to immune response and inflammation.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Biochemical Research
The compound's structure allows it to be utilized in biochemical research:
- Enzyme Inhibition Studies : Its potential as an enzyme inhibitor can be explored, particularly in pathways relevant to cancer and other diseases. This could lead to the identification of new therapeutic targets and strategies for drug development .
- Receptor Interaction Studies : By studying its interactions with various receptors, researchers can gain insights into the molecular mechanisms underlying different biological processes, paving the way for targeted therapies .
Material Science
The unique properties of this compound also make it suitable for applications beyond pharmaceuticals:
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazolo[3,4-d]Pyrimidin-4-amine Derivatives
*Calculated based on formula C₁₇H₁₈F₃N₉.
Impact of Substituents on Properties
1-Position Substitutions
4-Amine Substitutions
- Piperidine Derivatives : The target’s piperidine-trifluoromethylpyrimidine moiety () offers dual advantages: (1) the piperidine’s nitrogen enables hydrogen bonding, and (2) the trifluoromethylpyrimidine enhances lipophilicity and metabolic stability. In contrast, N-benzyl () and 2-methoxyethyl () substituents prioritize solubility but lack the trifluoromethyl group’s electron-withdrawing effects.
Halogen vs. Trifluoromethyl Groups
- 6-Chloro () : Chlorine’s moderate electronegativity and lipophilicity differ from the trifluoromethyl group’s strong electron-withdrawing and steric effects, which can significantly alter binding kinetics and resistance profiles .
- Chloromethyl () : A reactive site for further functionalization, unlike the stable trifluoromethyl group in the target.
Pharmacological Implications
- Piperidine-Trifluoromethylpyrimidine Synergy : The target’s unique substitution may enhance kinase inhibition by combining the piperidine’s flexibility with the trifluoromethylpyrimidine’s electronic effects, as seen in analogs like N-(1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine ().
- Metabolic Stability : The trifluoromethyl group likely reduces oxidative metabolism compared to chlorophenyl or benzyl groups, which are prone to CYP450-mediated modifications .
Q & A
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. Key steps include:
- Coupling of the piperidine and trifluoromethylpyrimidine moieties : Use cesium carbonate as a base and copper(I) bromide as a catalyst in acetonitrile or DMF under reflux (45–80°C) .
- Introduction of the methyl group : Alkylation with methyl iodide or similar reagents under anhydrous conditions .
- Key intermediates : 6-(trifluoromethyl)pyrimidin-4-amine and 1-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives are critical precursors .
Q. Which spectroscopic techniques are recommended for structural confirmation?
A combination of 1H/13C NMR (to verify substituent positions and purity), IR spectroscopy (to confirm functional groups like amines or trifluoromethyl), and HRMS (for molecular weight validation) is essential . For crystallographic confirmation, X-ray diffraction is ideal, as demonstrated in studies of similar pyrimidine derivatives .
Q. What initial biological screening approaches are used to evaluate kinase inhibition?
- In vitro kinase assays : Measure IC50 values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric methods .
- Cellular viability assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT or ATP-luminescence assays .
- Receptor binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess binding kinetics .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling the pyrimidine and piperidine moieties?
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates .
- Catalyst screening : Test palladium or copper catalysts for cross-coupling efficiency .
- Temperature control : Higher yields (>75%) are achieved at 60–80°C, but lower temperatures (35–45°C) reduce side products .
- Purification : Gradient chromatography (e.g., ethyl acetate/hexane) or recrystallization from ethanol enhances purity .
Q. What computational methods predict binding selectivity against kinase targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to evaluate trifluoromethyl group contributions to binding .
Q. How should researchers resolve discrepancies in biological activity between structural analogs?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace trifluoromethyl with methylsulfonyl) and compare IC50 values .
- Polymorph screening : Use X-ray crystallography to identify crystal forms that may alter solubility or bioavailability .
- Assay validation : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
